2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14978949
InChI: InChI=1S/C19H22N4O2S2/c1-4-8-23-18(25)14(27-19(23)26)10-13-16(20-11-12(2)3)21-15-7-5-6-9-22(15)17(13)24/h5-7,9-10,12,20H,4,8,11H2,1-3H3/b14-10-
SMILES:
Molecular Formula: C19H22N4O2S2
Molecular Weight: 402.5 g/mol

2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC14978949

Molecular Formula: C19H22N4O2S2

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C19H22N4O2S2
Molecular Weight 402.5 g/mol
IUPAC Name (5Z)-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H22N4O2S2/c1-4-8-23-18(25)14(27-19(23)26)10-13-16(20-11-12(2)3)21-15-7-5-6-9-22(15)17(13)24/h5-7,9-10,12,20H,4,8,11H2,1-3H3/b14-10-
Standard InChI Key BYTLHYZPFILMTF-UVTDQMKNSA-N
Isomeric SMILES CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC(C)C)/SC1=S
Canonical SMILES CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC(C)C)SC1=S

Introduction

2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the class of pyrimidine derivatives. Its structure features a pyrido-pyrimidine core, along with thiazolidinone and thioxo moieties, which contribute to its unique chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential reactivity and biological activity, which are enhanced by the presence of oxo and thioxo groups.

Structural Features and Classification

The compound is classified as a heterocyclic compound due to its multiple ring structures containing nitrogen and sulfur atoms. The presence of these heterocyclic rings, along with the thiazolidine and thioxo groups, suggests potential interactions with biological targets, making it a subject of interest for further research in pharmaceutical chemistry.

Synthesis

The synthesis of 2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. These pathways may vary depending on the availability of starting materials and desired yields. While specific synthesis protocols for this compound are not detailed in the available literature, general approaches for similar compounds often involve condensation reactions and the use of commercially available reagents.

Analytical Techniques

The structural elucidation of this compound can be conducted using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and environment of atoms within the molecule.

  • Mass Spectrometry (MS): Helps confirm the molecular weight and fragmentation pattern of the compound.

  • Infrared Spectroscopy (IR): Identifies functional groups based on their vibrational frequencies.

Biological Activity and Potential Applications

While specific biological activity data for 2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is limited, compounds with similar structures have shown various biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties, depending on the specific functional groups present.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-onePyrido-pyrimidine core, thiazolidinone, thioxo groupsPotential for various biological activities
9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-oneAdditional methyl group on the pyrimidine ringEnhanced pharmacological profiles
2-(2-Methoxyethyl)amino]-9-methylContains methoxy and amino groupsAntimicrobial
3-(Z)-(3-Hexyl)-4-OxoFeatures hexyl group and oxo functionalityAnticancer
4-Oxo-[3-(1-PHENYLETHYL)]Contains phenylethyl side chainAnti-inflammatory

Future Research Directions

Further research is needed to fully explore the biological activity and potential therapeutic applications of 2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one. This includes in-depth studies on its interactions with biological targets and structure-activity relationships to optimize its pharmacological profile.

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